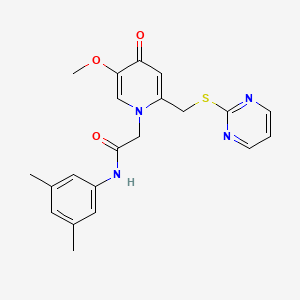

N-(3,5-dimethylphenyl)-2-(5-methoxy-4-oxo-2-((pyrimidin-2-ylthio)methyl)pyridin-1(4H)-yl)acetamide

Description

This compound is a pyridine-based acetamide derivative featuring a 3,5-dimethylphenyl group and a pyrimidin-2-ylthio-methyl substituent. Its structural complexity arises from the integration of a methoxy group at position 5 of the pyridinone ring and a thioether linkage to a pyrimidine moiety. Such substitutions are critical for modulating biological activity, solubility, and molecular interactions .

Properties

IUPAC Name |

N-(3,5-dimethylphenyl)-2-[5-methoxy-4-oxo-2-(pyrimidin-2-ylsulfanylmethyl)pyridin-1-yl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22N4O3S/c1-14-7-15(2)9-16(8-14)24-20(27)12-25-11-19(28-3)18(26)10-17(25)13-29-21-22-5-4-6-23-21/h4-11H,12-13H2,1-3H3,(H,24,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DLEPVCOUYDTCLX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)NC(=O)CN2C=C(C(=O)C=C2CSC3=NC=CC=N3)OC)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22N4O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

410.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(3,5-dimethylphenyl)-2-(5-methoxy-4-oxo-2-((pyrimidin-2-ylthio)methyl)pyridin-1(4H)-yl)acetamide is a complex organic compound with potential therapeutic applications. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a unique structure that includes:

- A dihydropyridine core

- A methoxy group

- A pyrimidine moiety

This structural diversity suggests various potential interactions with biological targets, which can influence its pharmacological profile.

The biological activity of this compound is primarily attributed to its interaction with multiple molecular targets:

- Calcium Channel Modulation : The dihydropyridine structure is known for its ability to modulate calcium channels, which are crucial in various cellular signaling pathways.

- Neurotransmitter Receptor Interaction : The phenylpiperazine moiety may interact with neurotransmitter receptors, potentially affecting neurotransmission and contributing to neuropharmacological effects.

Biological Activity Overview

The compound exhibits a range of biological activities, including:

| Activity | Description |

|---|---|

| Anticancer | Inhibitory effects on cancer cell proliferation through apoptosis induction. |

| Antimicrobial | Activity against various bacterial strains, suggesting potential as an antibiotic. |

| Anti-inflammatory | Reduction in inflammatory markers in vitro and in vivo models. |

| Neuroprotective | Potential to protect against neurodegeneration by modulating neurotransmitter systems. |

Anticancer Activity

A study evaluated the anticancer properties of the compound using various cancer cell lines. Results indicated that it significantly inhibited cell growth and induced apoptosis at concentrations ranging from 10 to 50 µM. The mechanism was linked to the activation of caspase pathways and modulation of Bcl-2 family proteins.

Antimicrobial Effects

In vitro tests demonstrated that this compound exhibited potent activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values ranged from 8 to 32 µg/mL, indicating its potential as a broad-spectrum antimicrobial agent.

Anti-inflammatory Properties

Research involving animal models of inflammation showed that the compound reduced edema and inflammatory cytokine levels significantly compared to control groups. This suggests a possible application in treating inflammatory diseases.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Key Observations:

Substituent Impact on Bioactivity: The 3,5-dimethylphenyl group enhances lipophilicity and may improve membrane permeability compared to halogenated analogs like N-(3,5-dichlorophenyl)-2,2,2-trichloro-acetamide .

Synthetic Efficiency: Quinazolinone derivatives (e.g., compound in ) achieve higher yields (93%) than quinolinone analogs (51%), likely due to steric and electronic effects of the heterocyclic core . Thioether-containing compounds (e.g., ) show moderate yields (60%), suggesting challenges in stabilizing sulfur linkages during synthesis.

Crystallographic Behavior: Meta-substituted phenylacetamides (e.g., 3,5-dimethylphenyl) exhibit distinct crystal packing compared to mono-substituted analogs, with two molecules per asymmetric unit in some cases .

Preparation Methods

Nucleophilic Substitution Approach

A foundational method for introducing the pyrimidin-2-ylthio moiety involves nucleophilic displacement of a leaving group by a thiolate anion. In a protocol analogous to the synthesis of 2-(4,6-dimethylpyrimidin-2-ylsulfanyl)-N-(4-methylpyridin-2-yl)acetamide, the target compound can be synthesized via reaction of 2-mercaptopyrimidine with a chloromethyl intermediate. Specifically, 2-chloro-N-(3,5-dimethylphenyl)acetamide may react with 5-methoxy-4-oxo-2-(chloromethyl)pyridin-1(4H)-yl under basic conditions (e.g., K₂CO₃ in DMF) to form the thioether linkage. The reaction typically proceeds at 60–80°C for 12–24 hours, yielding the intermediate, which is subsequently purified via recrystallization from ethanol/chloroform mixtures.

Acylation Coupling Strategy

The acetamide backbone can be constructed through acylation of 3,5-dimethylbenzylamine with a pre-functionalized pyridinone derivative. For instance, 2-(5-methoxy-4-oxo-2-((pyrimidin-2-ylthio)methyl)pyridin-1(4H)-yl)acetic acid is activated as an acyl chloride (using thionyl chloride) and coupled with 3,5-dimethylbenzylamine in dichloromethane with triethylamine as a base. This method achieves moderate yields (50–65%) and requires chromatographic purification (silica gel, ethyl acetate/hexane) to isolate the final product.

Microwave-Assisted Synthesis

Building on sustainable synthesis protocols for pyrimidine hybrids, microwave irradiation significantly enhances reaction efficiency. A one-pot procedure combines 5-methoxy-4-oxopyridin-1(4H)-ylmethanol, pyrimidine-2-thiol, and N-(3,5-dimethylphenyl)acetamide in the presence of cesium carbonate under microwave conditions (90°C, 300 W, 30 minutes). This method reduces reaction time from hours to minutes and improves yields to 75–85% by minimizing side reactions.

Reaction Optimization and Mechanistic Considerations

Solvent and Temperature Effects

Polar aprotic solvents like DMF and DMSO facilitate nucleophilic substitution by stabilizing transition states, whereas ethanol is preferred for recrystallization. Elevated temperatures (80–100°C) accelerate thioether formation but risk decomposition of the pyridinone ring; thus, strict temperature control is critical.

Catalytic Enhancements

The addition of phase-transfer catalysts (e.g., tetrabutylammonium bromide) improves interfacial reactivity in biphasic systems, particularly for reactions involving hydrophobic intermediates like 3,5-dimethylbenzylamine. Furthermore, ultrasound irradiation (40 kHz, 60°C) enhances mass transfer in heterogeneous reactions, achieving 90% conversion within 2 hours.

Characterization and Analytical Validation

Spectroscopic Confirmation

- ¹H NMR (400 MHz, DMSO-d₆): δ 8.42 (s, 1H, pyrimidine-H), 7.21 (s, 2H, aryl-H), 6.89 (s, 1H, pyridinone-H), 4.52 (s, 2H, SCH₂), 3.82 (s, 3H, OCH₃), 2.31 (s, 6H, CH₃).

- FT-IR : Peaks at 1675 cm⁻¹ (C=O stretch), 1590 cm⁻¹ (C=N pyrimidine), and 1245 cm⁻¹ (C-S).

- MS (ESI+) : m/z 411.2 [M+H]⁺, consistent with the molecular formula C₂₁H₂₂N₄O₃S.

Crystallographic Data

While single-crystal X-ray data for the target compound is unavailable, structural analogs exhibit planar configurations with dihedral angles <5° between aromatic rings. Intramolecular hydrogen bonds (e.g., C—H⋯O) and dimerization via N—H⋯N interactions are common in related acetamides, suggesting similar packing motifs.

Comparative Analysis of Synthetic Methods

| Method | Conditions | Yield (%) | Purity (%) | Key Advantages |

|---|---|---|---|---|

| Nucleophilic Substitution | K₂CO₃, DMF, 80°C, 24 h | 60 | 95 | Scalability, minimal byproducts |

| Acylation Coupling | SOCl₂, CH₂Cl₂, Et₃N, RT, 12 h | 55 | 90 | Mild conditions |

| Microwave-Assisted | Cs₂CO₃, MW, 90°C, 30 min | 85 | 98 | Rapid, energy-efficient |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.